molecular formula C8H14N2 B12964992 (R)-3-Amino-3-cyclopentylpropanenitrile

(R)-3-Amino-3-cyclopentylpropanenitrile

Katalognummer: B12964992
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: PZWHYDFIWJEXCL-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-3-cyclopentylpropanenitrile is an organic compound with a unique structure that includes an amino group, a cyclopentyl ring, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-cyclopentylpropanenitrile typically involves the following steps:

    Amination: The addition of an amino group to the intermediate compound.

Industrial Production Methods: Industrial production of ®-3-Amino-3-cyclopentylpropanenitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: ®-3-Amino-3-cyclopentylpropanenitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Substitution reactions can occur at the amino or nitrile groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-3-cyclopentylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

    ®-3-Amino-3-cyclohexylpropanenitrile: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    ®-3-Amino-3-phenylpropanenitrile: Contains a phenyl ring instead of a cyclopentyl ring.

    ®-3-Amino-3-methylpropanenitrile: Has a methyl group instead of a cyclopentyl ring.

Uniqueness: ®-3-Amino-3-cyclopentylpropanenitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H14N2

Molekulargewicht

138.21 g/mol

IUPAC-Name

(3R)-3-amino-3-cyclopentylpropanenitrile

InChI

InChI=1S/C8H14N2/c9-6-5-8(10)7-3-1-2-4-7/h7-8H,1-5,10H2/t8-/m1/s1

InChI-Schlüssel

PZWHYDFIWJEXCL-MRVPVSSYSA-N

Isomerische SMILES

C1CCC(C1)[C@@H](CC#N)N

Kanonische SMILES

C1CCC(C1)C(CC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.